molecular formula C26H50O10 B1154991 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate CAS No. 9005-66-7

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

Cat. No.: B1154991
CAS No.: 9005-66-7
M. Wt: 522.7 g/mol
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Description

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate, also known as polysorbate 40, is a non-ionic surfactant widely used in various industries. It is a derivative of sorbitol and palmitic acid, with approximately 20 moles of ethylene oxide per mole of sorbitol. This compound is known for its emulsifying, dispersing, and stabilizing properties, making it valuable in food production, cosmetics, pharmaceuticals, and other applications .

Mechanism of Action

Target of Action

Polyoxyethylene sorbitan monopalmitate, also known as Tween 40 , is a non-ionic surfactant . Its primary targets are the lipid components of cell membranes. It interacts with these components to alter the membrane’s properties, facilitating various processes such as solubilization, emulsification, and protein stabilization .

Mode of Action

Tween 40 interacts with its targets through hydrophilic and hydrophobic interactions . The hydrophilic (water-attracting) part of the molecule interacts with water, while the hydrophobic (water-repelling) part interacts with lipids. This dual interaction allows Tween 40 to insert itself into lipid membranes, reducing surface tension and facilitating the mixing of oil and water .

Biochemical Pathways

Tween 40 does not directly participate in biochemical pathways. Instead, it affects the physical properties of biological systems, influencing the behavior of proteins and lipids. For example, it can prevent protein aggregation and stabilize proteins against unfolding .

Pharmacokinetics

Small amounts of polyoxyethylene sorbitans, including Tween 40, are absorbed by the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure and the environment in which it is used. The acute toxicity of Tween 40 is very low .

Result of Action

The primary result of Tween 40’s action is the formation of stable mixtures of oil and water, known as emulsions. This property is widely used in food, cosmetics, and pharmaceuticals to improve texture, stability, and bioavailability . In biopharmaceuticals, Tween 40 can stabilize proteins against unfolding .

Action Environment

The action of Tween 40 is influenced by various environmental factors. For example, temperature can affect the compound’s ability to form emulsions. Additionally, the presence of other substances, such as salts or proteins, can also influence the efficacy and stability of Tween 40 .

Preparation Methods

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate is synthesized through the esterification of sorbitol with palmitic acid, followed by ethoxylation. The reaction involves the condensation of sorbitol and its mono- and dianhydrides with edible commercial palmitic acid, using approximately 20 moles of ethylene oxide per mole of sorbitol . The process typically occurs under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation and product purity.

Chemical Reactions Analysis

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palmitic acid, ethylene oxide, and sodium hydroxide. The major products formed include polyoxyethylene sorbitan monopalmitate, fatty acids, and polyols .

Scientific Research Applications

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate has numerous scientific research applications:

Comparison with Similar Compounds

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate is part of a family of compounds known as polysorbates. Similar compounds include:

    Polyoxyethylene sorbitan monolaurate (polysorbate 20): Used in similar applications but with a shorter fatty acid chain.

    Polyoxyethylene sorbitan monostearate (polysorbate 60): Contains a longer fatty acid chain, providing different emulsifying properties.

    Polyoxyethylene sorbitan monooleate (polysorbate 80): Has an unsaturated fatty acid chain, offering unique stability characteristics.

This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in stabilizing emulsions in various formulations .

Properties

IUPAC Name

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3/t22-,23-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFKFHLTUCJZJO-OQUNMALSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OCCOC[C@H]([C@@H]1[C@@H]([C@@H](CO1)OCCO)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow viscous liquid; [MSDSonline]
Record name Polyoxyethylene sorbitan monopalmitate
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CAS No.

9005-66-7
Record name Polysorbate 40 [USAN:INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005667
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Record name Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name POLYOXYETHYLENE SORBITAN MONOPALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
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2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
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2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
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2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
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2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
Reactant of Route 6
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2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

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